molecular formula C8H10N2O3 B6238940 ethyl 2-(5-hydroxypyrimidin-2-yl)acetate CAS No. 948594-30-7

ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Cat. No.: B6238940
CAS No.: 948594-30-7
M. Wt: 182.2
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Description

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7) is a pyrimidine derivative featuring a hydroxypyrimidine ring linked to an ethyl acetate moiety. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol . The compound is synthesized via aromatic nucleophilic substitution followed by hydroxydeboronation, enabling efficient large-scale production . This method emphasizes regioselectivity, ensuring high purity (≥95%) and applicability in pharmaceutical intermediates and organic synthesis .

Key structural features include:

  • An ethyl ester group, enhancing solubility in organic solvents.
  • A planar geometry stabilized by π-π interactions, as observed in crystallographic studies of related pyrimidine esters .

Properties

CAS No.

948594-30-7

Molecular Formula

C8H10N2O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the reaction of 5-hydroxypyrimidin-2-ylacetic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminium hydride are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like halides and alkylating agents .

Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted pyrimidines .

Scientific Research Applications

Chemistry: : In chemistry, ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: : In the medical field, it is investigated for its potential use in the treatment of various diseases, including cancer and viral infections.

Industry: : this compound is also used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-(5-hydroxypyrimidin-2-yl)acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways to achieve therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares ethyl 2-(5-hydroxypyrimidin-2-yl)acetate with analogous pyrimidine-based esters:

Compound Name CAS Number Substituents on Pyrimidine Ring Molecular Formula Key Properties/Applications
This compound 948594-30-7 5-OH, 2-position linkage C₈H₁₀N₂O₃ Pharmaceutical intermediate
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate 6214-46-6 4-OH, 5-position linkage C₈H₁₀N₂O₃ Medical intermediate (distinct regiochemistry)
Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate 29571-39-9 4-OH, 2-SH, 5-position linkage C₈H₁₀N₂O₃S Enhanced reactivity (thiol group)
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 1928823-70-4 2-NH₂, 6-O, 5-position linkage C₈H₁₁N₃O₃ Potential bioactivity (amino-oxo motif)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate - 6-CH₃, 4-thietanyloxy, 2-S linkage C₁₃H₁₈N₂O₃S₂ ADMET/DMPK studies

Crystallographic and Spectral Data

  • This compound displays a planar pyrimidine ring with intramolecular hydrogen bonds (O-H···N), confirmed by XRD refinements using SHELXL .
  • Analogues like ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate exhibit stabilized crystal structures via π-π interactions (center-to-center distance: 3.814 Å) .

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